molecular formula C23H29N3O B11369212 1-(4-tert-butylbenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole

1-(4-tert-butylbenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Cat. No.: B11369212
M. Wt: 363.5 g/mol
InChI Key: ZPWLWLANMRFWOC-UHFFFAOYSA-N
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Description

1-[(4-tert-butylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a tert-butylphenyl group and a morpholinylmethyl group attached to the benzodiazole core

Preparation Methods

The synthesis of 1-[(4-tert-butylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation, where tert-butylbenzene reacts with the benzodiazole core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group can be attached through a nucleophilic substitution reaction, where morpholine reacts with a suitable benzyl halide derivative of the benzodiazole.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[(4-tert-butylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(4-tert-butylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-tert-butylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

1-[(4-tert-butylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives, such as:

    1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazole: Lacks the morpholinylmethyl group, which may result in different chemical and biological properties.

    2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole: Lacks the tert-butylphenyl group, which may affect its stability and reactivity.

    1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole: Contains a chlorophenyl group instead of a tert-butylphenyl group, which may influence its electronic properties and reactivity.

The uniqueness of 1-[(4-tert-butylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

IUPAC Name

4-[[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]methyl]morpholine

InChI

InChI=1S/C23H29N3O/c1-23(2,3)19-10-8-18(9-11-19)16-26-21-7-5-4-6-20(21)24-22(26)17-25-12-14-27-15-13-25/h4-11H,12-17H2,1-3H3

InChI Key

ZPWLWLANMRFWOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CN4CCOCC4

Origin of Product

United States

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